molecular formula C18H14ClNOS2 B2983314 N-(4-{[(4-chlorophenyl)sulfanyl]methyl}phenyl)-2-thiophenecarboxamide CAS No. 338398-88-2

N-(4-{[(4-chlorophenyl)sulfanyl]methyl}phenyl)-2-thiophenecarboxamide

Cat. No.: B2983314
CAS No.: 338398-88-2
M. Wt: 359.89
InChI Key: MNGFFZYQZNOXOG-UHFFFAOYSA-N
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Description

N-(4-{[(4-chlorophenyl)sulfanyl]methyl}phenyl)-2-thiophenecarboxamide is a complex organic compound that features a thiophene ring, a carboxamide group, and a chlorophenyl sulfanyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-{[(4-chlorophenyl)sulfanyl]methyl}phenyl)-2-thiophenecarboxamide typically involves multiple steps. One common approach starts with the preparation of the intermediate 4-chlorophenyl sulfide, which is then reacted with a thiophene derivative under specific conditions to form the final product. The reaction conditions often include the use of solvents like dichloromethane or methanol and catalysts such as methanesulfonic acid .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(4-{[(4-chlorophenyl)sulfanyl]methyl}phenyl)-2-thiophenecarboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens and nucleophiles such as amines and thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines.

Scientific Research Applications

N-(4-{[(4-chlorophenyl)sulfanyl]methyl}phenyl)-2-thiophenecarboxamide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

  • N-(4-{[(4-chlorophenyl)sulfanyl]methyl}phenyl)benzenesulfonamide
  • 5-(4-chlorophenyl)-1,3,4-thiadiazole-2-sulfonamide

Uniqueness

N-(4-{[(4-chlorophenyl)sulfanyl]methyl}phenyl)-2-thiophenecarboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for research and development .

Properties

IUPAC Name

N-[4-[(4-chlorophenyl)sulfanylmethyl]phenyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14ClNOS2/c19-14-5-9-16(10-6-14)23-12-13-3-7-15(8-4-13)20-18(21)17-2-1-11-22-17/h1-11H,12H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNGFFZYQZNOXOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C(=O)NC2=CC=C(C=C2)CSC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14ClNOS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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